Molecular Weight and Lipophilicity Differentiation: 5-Methyl vs. Des-Methyl Analog
The 5-methyl substituent on the target compound increases molecular weight by 14.03 g/mol and elevates computed lipophilicity relative to the des-methyl analog 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine (CAS 956395-93-0). The target compound has a computed XLogP3 of 2.8 [1], representing a meaningful increase in predicted lipophilicity compared to the des-methyl analog, consistent with the addition of one sp³-hybridized carbon. This difference can influence membrane permeability, metabolic stability, and protein binding in downstream applications.
| Evidence Dimension | Molecular weight and computed lipophilicity |
|---|---|
| Target Compound Data | MW 255.24 g/mol; XLogP3 2.8 (computed by PubChem 2.1) |
| Comparator Or Baseline | 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-3-amine (CAS 956395-93-0): MW 241.21 g/mol |
| Quantified Difference | ΔMW = +14.03 g/mol; lipophilicity increase estimated at approximately +0.3 to +0.5 log units (class-level estimate for methyl addition on a heterocycle; direct experimental logP not available for either compound in peer-reviewed literature) |
| Conditions | Computed properties from PubChem (release 2021.05.07); comparator MW from vendor Certificate of Analysis data |
Why This Matters
Procurement decisions for fragment-based or lead-optimization programs depend on precise control of molecular properties; a 14-Da mass difference and altered lipophilicity can meaningfully shift a compound's position in property-based drug-likeness filters (e.g., Lipinski Rule of 5, lead-likeness criteria).
- [1] PubChem Compound Summary for CID 7017725. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7017725 View Source
